molecular formula C14H8Cl2N2O B1617124 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 2491-90-9

2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No. B1617124
CAS RN: 2491-90-9
M. Wt: 291.1 g/mol
InChI Key: VZHHQRLWCMQJJJ-UHFFFAOYSA-N
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Description

“2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole” is a chemical compound with the molecular formula C16H10Cl2N2 . It is a derivative of pyrazine .

Scientific Research Applications

Electrospray Ionization Mass Spectrometry

The complexes of 2,5-disubstituted-1,3,4-oxadiazoles, including variants like 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole, have been studied using electrospray ionization mass spectrometry (ESI-MS). This research revealed their ability to form chelate complexes with both copper(II) and copper(I), highlighting their significance in mass spectrometric analysis and potential applications in complexation studies (Frański, 2004).

Polymer Chemistry

2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole derivatives have been used in the synthesis of novel polymers with significant properties. For example, new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units have been prepared using aromatic diamines with preformed 1,3,4-oxadiazole rings. These polymers exhibited high thermal stability and interesting fluorescence properties (Hamciuc et al., 2005).

properties

IUPAC Name

2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHHQRLWCMQJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179619
Record name 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole

CAS RN

2491-90-9
Record name 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-90-9
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Record name 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
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Record name 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
P Akhileshwari, K Sharanya, MA Sridhar - Journal of Chemical …, 2022 - Springer
Heterocyclic compounds are present abundantly in nature. Nitrogen containing heterocyclic compounds are an important class which made significant contributions to medicinal …
Number of citations: 1 link.springer.com
S Bajaj, MS Kumar, H Tinwala, YC Mayur - Bioorganic Chemistry, 2021 - Elsevier
A series of novel 1,3,4-oxadiazole derivatives with substituted phenyl ring were designed and synthesized with an objective of discovering newer anti-cancer agents targeting thymidine …
Number of citations: 13 www.sciencedirect.com
AK Singh, AK Thakur, VK Shahi - Desalination, 2013 - Elsevier
A new silica monomer precursor, bis(4′-aminopropyldiethoxysilylphenyl) 1,3,4-oxadiazole (APDSPO), was synthesized by Barbiar–Grignard reaction. Nanofiltration membranes …
Number of citations: 11 www.sciencedirect.com
T Kotipalli, V Kavala, A Konala… - Advanced Synthesis …, 2016 - Wiley Online Library
A metal‐free method for the synthesis of substituted 1,3,4‐oxadiazole/1,3,4‐oxadiazoline and 1,2,4‐triazole derivatives from a common starting material via reagent/substituent …
Number of citations: 7 onlinelibrary.wiley.com
P Gao, Y Wei - Heterocyclic Communications, 2013 - degruyter.com
An efficient procedure for the oxidative cyclization of N-acylhydrazones was developed utilizing tert-butyl hypoiodite (t-BuOI), which is generated in situ from t-BuOCl and NaI. A variety …
Number of citations: 39 www.degruyter.com
MJN Khadri, AB Begum, MK Sunil, SA Khanum - Results in Chemistry, 2020 - Elsevier
A series of potential biological active substituted thiadiazoles 5a-j and oxadiazoles 6a-j were obtained via a multistep synthesis sequence with a simple and convenient approach by …
Number of citations: 27 www.sciencedirect.com
S Singh, LK Sharma, A Saraswat, IR Siddiqui… - RSC …, 2013 - pubs.rsc.org
The electrochemical oxidation of aldehyde-N-aroylhydrazone has been studied in the presence of NaClO4 as supporting electrolyte in MeOH solution using cyclic voltammetry and …
Number of citations: 42 pubs.rsc.org
S Singh, LK Sharma, A Saraswat… - Chemistry of …, 2014 - Springer
An efficient and simple one-pot synthesis of chemically and pharmaceutically interesting 2,5-di-substituted 1,3,4-oxadiazoles is reported. The protocol involves anodic oxidation of N′-…
Number of citations: 9 link.springer.com
M MAEDA - The Review of Laser Engineering, 1981 - jstage.jst.go.jp
8-Acetamidopyrene-1, 3, 6-trisulfonic acid (sodium salt)# M200-Acetoxy-5-ally1-4, 8-dimethylcoumarin# M303 7-Acetoxy-6-ally1-4, 8-dimethylcoumarin# M305 7-Aeetoxy-4-amyl-3-…
Number of citations: 0 www.jstage.jst.go.jp
P Gao, Y Wei - Journal of Chemical Research, 2013 - journals.sagepub.com
Acid hydrazides or araldehyde N-acylhydrazones can be converted in good yields to, respectively, symmetrical or unsymmetrical, 2,5-disubstituted 1,3,4-oxadiazoles at 60 C by a Bu 4 …
Number of citations: 2 journals.sagepub.com

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